
methyl 5-methylsulfanylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 5-methylsulfanylpyrazine-2-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction is typically carried out at a temperature of 65°C for 8 hours. After the reaction is complete, the mixture is cooled, and the excess methanol is removed by rotary evaporation. The crude product is then purified by partitioning between water and toluene, followed by extraction and drying .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: methyl 5-methylsulfanylpyrazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
Chemistry: methyl 5-methylsulfanylpyrazine-2-carboxylate is used as an intermediate in the synthesis of other pyrazine derivatives, which are valuable in coordination chemistry and materials science .
Biology and Medicine: In biological and medicinal research, this compound is used to study the structure-activity relationships of pyrazine derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of methyl 5-methylsulfanylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that have unique chemical and physical properties . These complexes can be used in various applications, including catalysis and materials science .
Comparison with Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: This compound is structurally similar but lacks the methylsulfanyl group.
Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but without the sulfanyl group.
Uniqueness: methyl 5-methylsulfanylpyrazine-2-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
methyl 5-methylsulfanylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)5-3-9-6(12-2)4-8-5/h3-4H,1-2H3 |
InChI Key |
IVVDMMUYOVAXAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

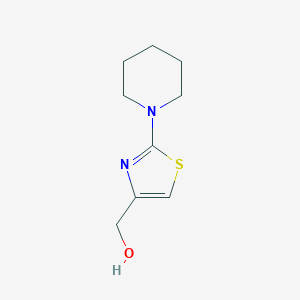
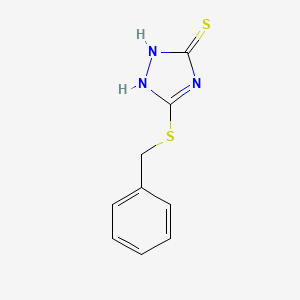


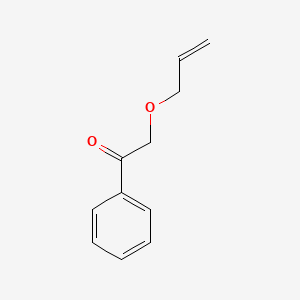

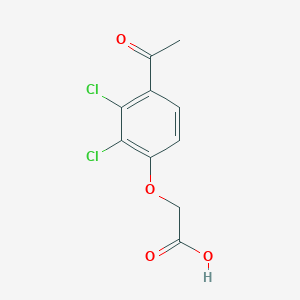
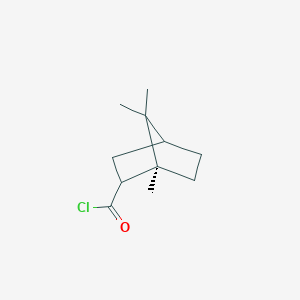
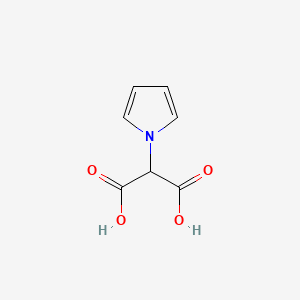

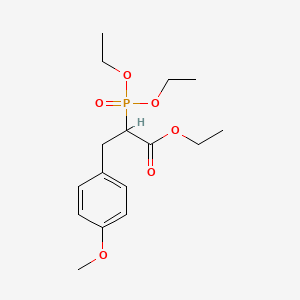
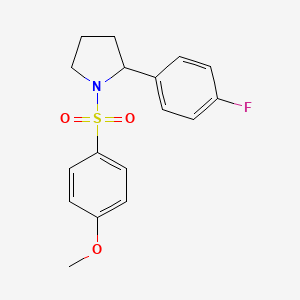

![(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8727879.png)
